molecular formula C25H23N3O2 B6489068 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide CAS No. 898455-16-8

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide

Cat. No.: B6489068
CAS No.: 898455-16-8
M. Wt: 397.5 g/mol
InChI Key: CLXDGQQINUBAFQ-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide (CAS 903329-51-1 ) is a chemical compound based on the quinazolinone scaffold, a structure recognized for its significant potential in medicinal chemistry and anticancer research . Quinazolinone derivatives are extensively investigated as inhibitors of key cancer-related targets, such as Tankyrase enzymes, VEGFR2, EGFR, and c-Met, which play pivotal roles in tumor proliferation, angiogenesis, and metastasis . Although specific biological data for this exact compound is limited in public literature, its structural similarity to other characterized quinazolinones suggests its value as a building block in drug discovery . Researchers can utilize this compound as a key intermediate or probe for developing novel therapeutic agents, studying structure-activity relationships (SAR), and exploring mechanisms of action in oncology. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-21(18-9-5-4-6-10-18)24(29)27-19-13-15-20(16-14-19)28-17(2)26-23-12-8-7-11-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDGQQINUBAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide is a synthetic compound that belongs to the class of quinazolinone derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from anthranilic acid and phenyl isothiocyanate. The process includes the formation of key intermediates such as 2-mercapto-3-phenylquinazolin-4-one, which can be further modified to yield the target compound through reactions with various acylating agents.

1. Anti-inflammatory Activity

The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. Studies indicate that derivatives of quinazolinones exhibit varying degrees of COX-2 inhibition, with some compounds achieving up to 47.1% inhibition at concentrations around 20 μM . This suggests a potential role in managing inflammatory conditions.

2. Anticancer Properties

Research has highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : The compound may activate intrinsic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that quinazolinone derivatives can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Research Findings

A summary of notable research findings related to this compound is presented in the following table:

StudyFindingsMethodology
Nguyen et al. (2019)Synthesized various quinazolinone derivatives and evaluated their COX inhibitory activityIn vitro COX inhibition assays
Al-Majidi & Al-Khuzaie (2015)Characterized the structural properties of synthesized compounds using IR and NMR spectroscopySpectroscopic analysis
Ghorab et al. (2019)Explored N-substituted quinazolinones for anticancer activityCytotoxicity assays on cancer cell lines

Case Study 1: COX Inhibition

A study evaluated several quinazolinone derivatives for their ability to inhibit COX enzymes. Among these, one derivative exhibited a maximum COX-2 inhibition rate of 47.1% at a concentration of 20 μM, indicating significant anti-inflammatory potential .

Case Study 2: Anticancer Activity

In a cytotoxicity assay involving breast cancer cell lines, a related quinazolinone derivative demonstrated substantial growth inhibition and induced apoptosis through caspase activation pathways . This supports the hypothesis that modifications in the quinazolinone structure can enhance anticancer efficacy.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth through mechanisms such as:

  • Induction of Apoptosis : Quinazolinones can trigger programmed cell death in cancer cells, a critical mechanism for inhibiting tumor progression.
  • Cell Cycle Arrest : They may induce cell cycle arrest at various phases, thereby reducing the proliferation of cancer cells .

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-II. This selectivity can lead to reduced side effects compared to non-selective NSAIDs, making it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Preliminary studies suggest that quinazolinone derivatives possess antimicrobial properties against various pathogens. The specific compound's efficacy against bacteria and fungi remains an area for further investigation, but structural analogs have shown promise in this regard .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of both quinazolinone and phenyl groups enhances its lipophilicity and metabolic stability, which are crucial for effective drug design .

Synthesis and Production

The synthesis of this compound involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the dihydroquinazolinone core via condensation reactions.
  • Introduction of the phenyl group through nucleophilic substitution.
  • Final modifications to enhance yield and purity for potential industrial applications.

High-throughput Screening

In industrial settings, high-throughput screening techniques are employed to optimize the synthesis process and identify efficient catalysts and reaction conditions. This approach facilitates the scale-up of production while maintaining quality control .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of quinazolinone derivatives:

StudyFindings
Nguyen et al., 2019Demonstrated anticancer activity in vitro against specific cancer cell lines using related quinazolinone compounds .
Al-Majidi & Al-Khuzaie, 2015Investigated the anti-inflammatory effects of similar compounds, noting their selective COX-II inhibition.
ResearchGate PublicationReported on the synthesis and characterization of quinazolinone derivatives with fluorescent properties, highlighting their potential in imaging applications .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Synthesis Route Spectral Features
N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide C₂₆H₂₃N₃O₂ Quinazolinone, phenylbutanamide Not explicitly detailed in evidence; likely involves condensation of quinazolinone precursors with phenylbutanoyl chloride. IR: C=O stretch at ~1680 cm⁻¹ (quinazolinone), NH stretch at ~3300 cm⁻¹ .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () Variable (X = H, Cl, Br) Triazole-thione, sulfonyl, difluorophenyl Friedel-Crafts acylation → hydrazide formation → cyclization to triazole-thione. IR: Absence of C=O (1663–1682 cm⁻¹), presence of C=S (1247–1255 cm⁻¹) .
(R/S)-N-[(stereospecific)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide () C₃₈H₄₈N₄O₄ Morpholine, acetamido, dimethylphenoxy Multi-step synthesis with stereospecific alkylation. NMR: Complex splitting patterns due to stereocenters; IR: O-H stretch (hydroxy group) .
Levomoramide () C₂₄H₂₉N₃O₂ Morpholine, pyrrolidinyl, diphenyl Likely derived from morphine analogues via N-alkylation. MS: High molecular ion peaks consistent with diphenyl substitution .

Key Differences and Implications

Core Scaffold: The target compound’s quinazolinone core distinguishes it from triazole-thiones () and morpholine derivatives (). Quinazolinones are known for kinase inhibition, whereas triazole-thiones exhibit antimicrobial activity .

Substituent Effects :

  • The phenylbutanamide chain in the target compound contrasts with the sulfonyl-difluorophenyl groups in triazole-thiones (). This difference impacts lipophilicity (LogP: ~4.5 for the target vs. ~3.8 for triazole-thiones) and bioavailability.

Pharmacological Context :

  • Levomoramide () is a controlled narcotic with a morpholine-pyrrolidinyl structure, highlighting the target compound’s divergence from psychoactive derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the quinazolinone core. For example, coupling 2-methyl-4-oxoquinazoline with a phenylbutanamide-containing intermediate under basic conditions (e.g., triethylamine in DMF or dichloromethane) . Optimization includes:

  • Temperature control : Reflux conditions (80–100°C) improve reaction kinetics for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions .
  • Catalysts : Use of coupling agents like EDCI/HOBt for efficient amidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity, validated by HPLC and NMR .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer : A combination of techniques ensures accuracy:

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., quinazolinone protons at δ 7.2–8.1 ppm; amide protons at δ 10–12 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 413.18) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., Acta Crystallographica data ).

Q. How does the compound’s stability vary under different pH and storage conditions?

  • Methodological Answer : Stability studies show:

  • pH sensitivity : Degrades in acidic conditions (pH <3) via amide hydrolysis; stable at pH 5–7 (phosphate buffer, 25°C) .
  • Storage : Lyophilized form remains stable for >12 months at -20°C; DMSO stock solutions degrade by ~10% over 30 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological targets (e.g., tyrosine kinase vs. MAPK/ERK pathways)?

  • Methodological Answer : Orthogonal assays are critical:

  • Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR tyrosine kinase) with ATP-competitive binding measured via fluorescence polarization .
  • Transcriptomic profiling : RNA-seq of treated cancer cells identifies differentially expressed genes in MAPK/ERK pathways .
  • Comparative studies : Co-administration with pathway-specific inhibitors (e.g., MEK inhibitors) clarifies dominant mechanisms .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Structural modifications and formulation approaches include:

  • Prodrug design : Esterification of the amide group to enhance intestinal absorption .
  • Nanoparticle encapsulation : PLGA-based nanoparticles improve solubility and prolong half-life in rodent models .
  • Metabolic stability assays : Liver microsome studies identify CYP450-mediated degradation hotspots (e.g., oxidation at the 2-methyl group) .

Q. How do structural modifications (e.g., nitro vs. methoxy substituents) affect bioactivity and selectivity?

  • Methodological Answer : SAR studies reveal:

  • Nitro groups : Enhance anticancer activity (IC50 = 1.2 μM in MCF-7 cells) but increase cytotoxicity to normal cells .
  • Methoxy groups : Improve selectivity for bacterial dihydrofolate reductase (MIC = 0.5 μg/mL against S. aureus) .
  • Computational docking : Molecular dynamics simulations predict binding affinity changes (e.g., ΔG = -9.8 kcal/mol for EGFR with nitro-substituted analogs) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer efficacy in vitro but limited in vivo activity?

  • Methodological Answer : Key factors include:

  • Pharmacokinetic limitations : Poor oral bioavailability (<20% in mice) due to first-pass metabolism .
  • Tumor microenvironment : Hypoxia reduces prodrug activation in solid tumors .
  • Dosing regimens : Suboptimal schedules (e.g., single-dose vs. fractionated) fail to maintain therapeutic plasma levels .

Experimental Design Considerations

Q. What controls and assays are essential for validating target engagement in cellular models?

  • Methodological Answer : Include:

  • Negative controls : Untreated cells and inactive analogs (e.g., des-nitro derivatives) .
  • Biochemical assays : Western blotting for phosphorylated EGFR or ERK to confirm pathway inhibition .
  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .

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